molecular formula C15H19N5O2 B6472516 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640960-02-5

4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472516
CAS No.: 2640960-02-5
M. Wt: 301.34 g/mol
InChI Key: FKGHFWGSIHCASM-UHFFFAOYSA-N
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Description

4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine: is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of organic materials and bioactive compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses such as inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine: can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of This compound lies in its specific core structure and potential for diverse applications.

Properties

IUPAC Name

(4-pyrazolo[1,5-a]pyrazin-4-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-15(18-6-1-2-7-18)13-11-19(9-10-22-13)14-12-3-4-17-20(12)8-5-16-14/h3-5,8,13H,1-2,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHFWGSIHCASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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